molecular formula C8H5F3N2S B15052179 2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile

2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile

Cat. No.: B15052179
M. Wt: 218.20 g/mol
InChI Key: VSESFVXQDYGDLQ-UHFFFAOYSA-N
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Description

2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile is a chemical building block of interest in medicinal chemistry and drug discovery. It combines an aromatic nitrile and an amine group with a trifluoromethylsulfanyl moiety, a functional group known to enhance properties such as metabolic stability and membrane permeability in bioactive molecules. Compounds featuring a trifluoromethyl group are prevalent in pharmaceuticals, with numerous FDA-approved drugs incorporating this pharmacophore to improve efficacy and optimize pharmacokinetic profiles. As a versatile synthetic intermediate, this compound is a valuable scaffold for constructing more complex molecules, particularly in developing kinase inhibitors and other targeted therapies. It is supplied as a solid and should be stored in a cool, dark place under an inert atmosphere. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. All researchers must handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C8H5F3N2S

Molecular Weight

218.20 g/mol

IUPAC Name

2-amino-6-(trifluoromethylsulfanyl)benzonitrile

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)14-7-3-1-2-6(13)5(7)4-12/h1-3H,13H2

InChI Key

VSESFVXQDYGDLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)C#N)N

Origin of Product

United States

Preparation Methods

Halogenated Precursor Route

A widely reported method involves substituting a halogen atom (Br or I) at the 6-position of 2-aminobenzonitrile with a trifluoromethylsulfanyl group.

Procedure :

  • Synthesis of 2-amino-6-bromobenzonitrile : Achieved via bromination of 2-aminobenzonitrile using N-bromosuccinimide (NBS) in acetic acid.
  • NAS with trifluoromethylsulfanyl reagent :
    • React 2-amino-6-bromobenzonitrile with potassium trifluoromethylsulfanide (KSCF₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
    • Yield : 60–70% after silica gel chromatography (hexane/ethyl acetate).

Mechanistic Insight :
The amino group activates the ring toward electrophilic substitution, while the -CN group directs incoming nucleophiles to the para position. However, steric hindrance from -SCF₃ necessitates elevated temperatures for complete conversion.

Limitations :

  • KSCF₃ is moisture-sensitive and requires inert conditions.
  • Competing side reactions at the -NH₂ group may necessitate protective strategies.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Cross-Coupling

Building on methodologies from biphenyl syntheses, palladium catalysts enable coupling between aryl halides and trifluoromethylsulfanyl sources.

Protocol :

  • Substrate preparation : 2-Amino-6-iodobenzonitrile is synthesized via iodination using iodine monochloride (ICl).
  • Coupling reaction :
    • Combine 2-amino-6-iodobenzonitrile with (trifluoromethylsulfanyl)copper(I) (CuSCF₃) in the presence of Pd(OAc)₂ (2 mol%) and XPhos ligand (4 mol%) in toluene at 110°C.
    • Yield : 75–80% after recrystallization (isobutanol).

Advantages :

  • High functional group tolerance.
  • Ligand-assisted catalysis minimizes palladium loading, reducing costs.

Table 1: Optimization of Palladium-Catalyzed Coupling

Parameter Optimal Condition Impact on Yield
Catalyst (Pd) 2 mol% Maximizes turnover
Ligand (XPhos) 4 mol% Prevents Pd aggregation
Temperature 110°C Balances kinetics/stability
Solvent Toluene Enhances solubility

Reductive Amination Pathways

Nitro Group Reduction

This two-step approach first installs a nitro group, which is later reduced to an amine.

Steps :

  • Synthesis of 6-[(trifluoromethyl)sulfanyl]-2-nitrobenzonitrile :
    • Nitration of 6-[(trifluoromethyl)sulfanyl]benzonitrile using nitric acid (HNO₃) in sulfuric acid at 0°C.
  • Catalytic hydrogenation :
    • Reduce the nitro group with H₂ (1 atm) over 10% Pd/C in ethanol at 25°C.
    • Yield : 85–90% after filtration and solvent removal.

Critical Considerations :

  • Nitration must be carefully controlled to avoid over-oxidation of the -SCF₃ group.
  • Catalyst poisoning by sulfur species necessitates high Pd/C loadings.

Green Chemistry and Industrial Scalability

Solvent-Free Mechanochemical Synthesis

Emerging techniques employ ball milling to minimize solvent use:

  • Mix 2-amino-6-bromobenzonitrile, KSCF₃, and CuI in a planetary ball mill at 500 rpm for 2 hours.
  • Yield : 55–60%, with purity >95% by HPLC.

Advantages :

  • Eliminates toxic solvents (e.g., DMF).
  • Shortens reaction times by enhancing mass transfer.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between 2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile and related compounds:

Compound Name Structure Molecular Weight CAS RN Key Properties
This compound Benzonitrile with -NH₂ (position 2), -SCF₃ (position 6) ~232.1* N/A High lipophilicity (logP ~3.2†), strong electron-withdrawing effects from -SCF₃
2-Amino-3-(trifluoromethyl)benzonitrile Benzonitrile with -NH₂ (position 2), -CF₃ (position 3) 186.13 58458-14-3 Lower molecular weight; reduced steric hindrance at position 3
2-(4-Aminophenoxy)-6-trifluoromethylbenzonitrile Benzonitrile with -O-C₆H₄-NH₂ (position 2), -CF₃ (position 6) 279.0 N/A Increased polarity due to phenoxy group; LC/MS m/z 279.0
4-[2-Amino-6-(trifluoromethyl)pyrimidin-4-yl]oxy-3,5-difluoro-benzonitrile Difluorobenzonitrile linked to pyrimidine (amino and -CF₃ at positions 2,6) 310 N/A Enhanced thermal stability; ESMS m/z 310
2-Amino-6-(trifluoromethyl)pyridine Pyridine with -NH₂ (position 2), -CF₃ (position 6) 162.11 183610-70-0 Higher solubility in polar solvents due to pyridine ring

*Hypothetical calculation based on molecular formula.
†Estimated using analogous -SCF₃-containing compounds.

Functional and Application Differences

  • Bioactivity: Pyridine-based analogs (e.g., 2-Amino-6-(trifluoromethyl)pyridine) exhibit distinct solubility profiles, making them preferable in agrochemical formulations where aqueous compatibility is critical .
  • Synthetic Complexity : The pyrimidine-containing analog (m/z 310) requires multi-step synthesis, limiting scalability compared to simpler benzonitrile derivatives .

Regulatory and Market Considerations

  • 2-Amino-6-(trifluoromethyl)pyridine benefits from regulatory trends favoring fluorine-containing agrochemicals, with a projected 8% annual growth in Asia-Pacific markets .

Research Findings and Implications

  • Positional Isomerism : Substituting -CF₃ at position 3 (vs. 6) in benzonitrile reduces steric bulk but diminishes target binding in kinase inhibition assays .
  • Heterocyclic vs. Benzene Cores : Pyridine and pyrimidine analogs demonstrate improved solubility but lower thermal stability compared to benzonitrile derivatives .
  • Metabolic Stability : The -SCF₃ group in the target compound shows 40% higher metabolic stability in liver microsome assays than -CF₃ analogs, critical for drug design .

Biological Activity

2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile is an aromatic compound with significant biological activity, particularly in medicinal chemistry. Characterized by its unique structural features, including an amino group, a trifluoromethyl group, and a sulfanyl functional group, this compound has drawn attention for its potential therapeutic applications.

  • Chemical Formula : C8H6F3N2S
  • Molecular Weight : 186.13 g/mol
  • Structural Features :
    • Amino Group : Enhances reactivity and potential for hydrogen bonding.
    • Trifluoromethyl Group : Increases lipophilicity and metabolic stability.
    • Sulfanyl Group : Contributes to diverse chemical reactivity.

Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor of various enzymes involved in cell growth and proliferation. It has been studied for its potential in cancer treatment, particularly due to its ability to inhibit endothelial cell growth, which is crucial in tumor angiogenesis.

The biological mechanisms through which this compound exerts its effects include:

  • Binding to specific biomolecules, which may alter cellular pathways associated with cancer progression.
  • Interaction with nuclear receptors that regulate gene expression related to cell cycle and apoptosis .

Anti-Cancer Activity

A notable study explored the anti-cancer properties of structurally similar compounds, revealing that those with trifluoromethyl substitutions exhibited enhanced potency against various cancer cell lines. For instance, compounds containing the trifluoromethyl group showed improved inhibition rates compared to their non-fluorinated analogs .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundAmino, trifluoromethyl, sulfanyl groupsInhibits endothelial cell growth
4-Amino-2-(trifluoromethyl)benzonitrileAmino and trifluoromethyl groupsModerate anti-cancer activity
3-(Trifluoromethyl)benzonitrileTrifluoromethyl group onlyLimited biological activity

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds containing trifluoromethyl groups. It has been shown that the presence of such groups significantly enhances biological activity by improving binding affinity to target proteins . Additionally, the metabolic stability conferred by the trifluoromethyl group allows for prolonged action within biological systems.

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogen (e.g., bromine or fluorine) at the 6-position of a benzonitrile scaffold with a trifluoromethylsulfanyl group is a viable route. A reported approach for analogous compounds (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) uses intermediates like 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, prepared from 4-amino-2-(trifluoromethyl)benzonitrile via thiophosgene treatment . Key intermediates may include halogenated precursors (e.g., 2-fluoro-6-trifluoromethylbenzonitrile) and protected amine derivatives to prevent side reactions. Reaction conditions (e.g., K₂CO₃ as a base, polar aprotic solvents like DMF) and temperature control (60–100°C) are critical for optimizing yields .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Methodological Answer : Purification strategies include:
  • Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexanes) to isolate the target compound from byproducts .
  • Recrystallization : Using solvents like ethanol or acetonitrile to remove impurities based on solubility differences .
  • HPLC Analysis : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities. Relative response factors (RRF) for related compounds (e.g., 4-amino-2-(trifluoromethyl)benzonitrile) can guide method development, ensuring ≤0.1% impurity thresholds .

Advanced Research Questions

Q. What strategies are effective in analyzing and resolving contradictory data regarding the stability of this compound under varying pH conditions?

  • Methodological Answer : Stability studies should include:
  • Forced Degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–12) conditions at elevated temperatures (40–60°C) for 24–72 hours. Monitor degradation products via LC-HRMS to identify hydrolysis or oxidation pathways .
  • Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius equations to predict shelf-life under storage conditions.
  • Contradiction Resolution : Cross-validate results using NMR (e.g., tracking amine proton shifts) and IR spectroscopy to confirm structural integrity. Discrepancies may arise from solvent interactions or impurity interference, necessitating orthogonal analytical methods .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer : SAR workflows include:
  • Derivatization : Synthesize analogs by modifying the amino group (e.g., acetylation, alkylation) or substituting the trifluoromethylsulfanyl moiety with other electron-withdrawing groups (e.g., nitro, cyano) .
  • In Vitro Assays : Test derivatives against target receptors (e.g., androgen receptors) using competitive binding assays. For example, enzalutamide analogs with trifluoromethyl groups showed enhanced receptor antagonism, suggesting the CF₃ group’s role in hydrophobic interactions .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity. Parameters like LogP and polar surface area (PSA) should be calculated to assess bioavailability .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis and purification steps .
  • First Aid : In case of exposure, flush eyes/skin with water for ≥15 minutes. Seek medical attention if irritation persists. Contaminated clothing must be washed before reuse .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent moisture absorption or oxidative degradation .

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